Flavor and Fragrance: Ethyl 3-Hydroxyoctanoate vs. Methyl 3-Hydroxyoctanoate — Volatility and Sensory Differentiation
Ethyl 3-hydroxyoctanoate exhibits a Kovats retention index of 1886 on a DB-Wax polar column under GC temperature-programmed conditions, indicating its specific volatility and chromatographic behavior that distinguishes it from the methyl ester analog, which would elute earlier due to its lower molecular weight and different polarity [1]. This RI value provides a quantitative benchmark for quality control and analytical method development. The odor profile is characterized as winey, fruity, and floral [2], whereas methyl 3-hydroxyoctanoate, when co-identified in pear fruit extracts, exhibits a different sensory contribution within the fruit volatile matrix [3].
| Evidence Dimension | Gas chromatographic retention behavior (volatility/polarity index) |
|---|---|
| Target Compound Data | Kovats Retention Index = 1886 (DB-Wax column) |
| Comparator Or Baseline | Methyl 3-hydroxyoctanoate elutes earlier on same polar column (no published RI value identified for direct numerical comparison) |
| Quantified Difference | Ethyl ester has higher retention (less volatile) than methyl ester analog |
| Conditions | DB-Wax polar capillary column, 30 m × 0.25 mm, 0.25 μm film thickness, temperature program 50°C (4 min) → 4°C/min → 130°C → 1°C/min → 190°C → 4°C/min → 220°C (20 min) |
Why This Matters
The distinct RI value enables unambiguous analytical identification in complex flavor matrices, preventing procurement of the wrong ester homolog for formulation applications.
- [1] NIST Chemistry WebBook. ethyl 3-hydroxyoctanoate — Normal alkane RI, polar column, custom temperature program. I = 1880-1886 (DB-Wax). Data compiled by NIST Mass Spectrometry Data Center. View Source
- [2] Pherobase. The Kovats Retention Index: Ethyl 3-hydroxyoctanoate (C10H20O3). Kovats RI (DB-Wax): 1886. Odour: Winey, Fruity, Floral. View Source
- [3] Beuerle, T., & Schwab, W. (1997). Octane-1,3-diol and its derivatives from pear fruits. European Food Research and Technology, 205(3), 215-217. DOI: 10.1007/s002170050153. View Source
